OD36 hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is a derivative of ciprofloxacin, a well-known antibiotic, and is classified under the category of synthetic antimicrobial agents. This compound has been explored for its efficacy against a range of bacterial infections, and its synthesis and characterization have been subjects of recent research.
The compound is synthesized from ciprofloxacin, which is derived from the fluoroquinolone class of antibiotics. The synthesis process involves modifications to enhance its pharmacological properties, making it more effective against specific bacterial strains.
OD36 hydrochloride falls under the classification of synthetic antibiotics. It is particularly noted for its activity against Gram-negative bacteria, which are often resistant to other antibiotic classes. This classification highlights its role in combating antibiotic resistance, a growing concern in medical science.
The synthesis of OD36 hydrochloride involves several chemical reactions that modify the ciprofloxacin structure. The primary methods used include:
Technical details reveal that the synthesis process can be optimized by adjusting reaction conditions such as temperature, pH, and reaction time to yield higher purity and yield rates.
The molecular structure of OD36 hydrochloride can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. Key structural data includes:
The analysis reveals that the modifications made to ciprofloxacin significantly influence its interaction with bacterial targets.
OD36 hydrochloride undergoes various chemical reactions that are crucial for its activity:
Technical details indicate that the compound's reactivity can be influenced by environmental factors such as pH and temperature, which can affect its stability and activity.
The mechanism through which OD36 hydrochloride exerts its antibacterial effects involves:
Data from studies indicate that this dual mechanism contributes to a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
The physical and chemical properties of OD36 hydrochloride are critical for understanding its behavior in biological systems:
Relevant data suggest that these properties affect both the formulation and delivery methods used in clinical settings.
OD36 hydrochloride has several scientific uses, primarily in the field of medicine:
OD36 hydrochloride emerged from a strategic focus on dual-targeted kinase inhibition to address interconnected inflammatory and fibrotic pathways. This macrocyclic compound was designed to concurrently inhibit Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2), kinases implicated in distinct yet complementary pathological processes. RIPK2 transduces signals from nucleotide oligomerization domain sensors (NOD1/NOD2), driving nuclear factor kappa-B and mitogen-activated protein kinase activation and subsequent pro-inflammatory cytokine production [1] [6]. Simultaneously, ALK2 (encoded by the ACVR1 gene) mediates bone morphogenetic protein signaling, with gain-of-function mutations linked to fibrodysplasia ossificans progressiva and diffuse intrinsic pontine glioma [1] [7].
The rationale for dual inhibition stems from the synergistic potential in suppressing overlapping inflammatory cascades. Biochemical profiling revealed OD36 hydrochloride’s nanomolar potency against both targets: RIPK2 (half-maximal inhibitory concentration = 5.3 nanomolar) and ALK2 (comparable inhibition at 100 nanomolar) [1] [3]. This balanced activity was achieved through proprietary macrocyclization technology (Nanocyclix®), optimizing compound rigidity for enhanced kinase selectivity [6]. OD36 hydrochloride’s efficacy was validated in cellular models, where it suppressed muramyl dipeptide-induced RIPK2 autophosphorylation and downstream nuclear factor kappa-B/mitogen-activated protein kinase signaling at concentrations as low as 100 nanomolar [1].
Table 1: Biochemical and Cellular Profiling of OD36 Hydrochloride
| Parameter | RIPK2 Inhibition | ALK2 Inhibition |
|---|---|---|
| Half-maximal inhibitory concentration (nanomolar) | 5.3 ± 0.8 | Not reported |
| Cellular activity (concentration) | 100 nanomolar | 100 nanomolar |
| Key functional effects | Blocks tyrosine autophosphorylation; suppresses nuclear factor kappa-B/mitogen-activated protein kinase | Antagonizes mutant ALK2 signaling; inhibits osteogenic differentiation |
| Selectivity profile | >100-fold selectivity over SIK2 at 100 nanomolar | Enhanced specificity over other bone morphogenetic protein receptors |
OD36 hydrochloride belongs to the 3,5-diphenylpyridine chemotype, with its macrocyclic architecture conferring superior target engagement through conformational restriction. X-ray crystallography of analogous inhibitors bound to ALK2 (Protein Data Bank code 6SZM) revealed that a C4-methyl substituent induces a bioactive conformation through steric interactions with adjacent phenyl rings. This creates dihedral angles of 90° (pyridyl–trimethoxyphenyl) and 47° (pyridyl–piperazinophenyl), positioning pharmacophores optimally within the adenosine triphosphate-binding pocket [7]. The macrocyclic bridge further rigidifies this conformation, reducing entropic penalties upon binding and extending occupancy in the hinge region of both RIPK2 and ALK2 [5] [7].
The compound’s chlorinated heterocyclic core (chemical name: 6-Chloro-10,11,14,17-tetrahydro-13H-1,16-etheno-4,8-metheno-1H-pyrazolo[3,4-g][1,14,4,6]dioxadiazacyclohexadecine hydrochloride) facilitates hydrogen bonding with kinase hinge residues, while its extended structure accesses hydrophobic pockets unique to RIPK2 and ALK2 [3] [7]. Computational modeling confirms that the macrocycle’s conformation satisfies the "molecular brake" principle: all backbone amide groups engage in intramolecular hydrogen bonding, minimizing polarity and enhancing membrane permeability—a critical feature for intracellular kinase targets [5]. Selectivity is achieved through this precise spatial occupation; OD36 hydrochloride shows negligible inhibition of structurally similar kinases like ALK5, which is associated with cardiotoxicity [7].
Table 2: Structural Features Enabling OD36 Hydrochloride’s Target Engagement
| Structural Element | Role in Target Engagement | Biological Consequence |
|---|---|---|
| Macrocyclic scaffold | Restricts rotational freedom; enforces bioactive conformation | Enhanced binding affinity and kinase selectivity |
| C4-methyl substituent | Induces nonplanar conformation via steric clash | Optimal positioning in adenosine triphosphate pocket |
| Chlorinated core | Forms hinge-region hydrogen bonds | Direct inhibition of catalytic activity |
| Ether/amine linkers | Bridges pharmacophoric groups; accesses allosteric pockets | Disruption of kinase activation loop dynamics |
The therapeutic imperative for OD36 hydrochloride centers on intercepting RIPK2-driven inflammation at its nodal point. Upon activation by NOD1/NOD2 sensors, RIPK2 undergoes autophosphorylation and recruits ubiquitin ligases (e.g., X-linked inhibitor of apoptosis, linear ubiquitin chain assembly complex), forming a signaling complex that activates nuclear factor kappa-B and mitogen-activated protein kinase pathways [6] [8]. This cascade culminates in transcription of pro-inflammatory cytokines (tumor necrosis factor-alpha, interleukin-6, interleukin-8)—molecules implicated in inflammatory bowel disease, sarcoidosis, and cancer-associated inflammation [10]. OD36 hydrochloride disrupts this cascade at multiple nodes:
In vivo validation in a muramyl dipeptide-induced peritonitis model demonstrated reduced neutrophil and lymphocyte infiltration following OD36 hydrochloride administration, confirming target modulation in physiological contexts [1] [6]. Beyond classical inflammation, RIPK2 signaling fosters tumor progression via nuclear factor kappa-B-mediated survival pathways. In triple-negative breast cancer and colorectal cancer, RIPK2 overexpression correlates with metastasis and chemotherapy resistance, positioning OD36 hydrochloride as a candidate for oncology applications [10]. Its dual inhibition of ALK2 further expands utility to fibrodysplasia ossificans progressiva, where it blocks aberrant bone morphogenetic protein signaling and heterotopic ossification [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6